N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-Benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline is a highly conjugated aromatic compound featuring two 1,3-benzoxazole moieties linked via anilino and biphenyl groups. The extended π-system and rigid planar structure enhance its stability and electronic properties, making it a candidate for organic semiconductors or light-emitting materials .
Properties
Molecular Formula |
C56H38N4O2 |
|---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C56H38N4O2/c1-3-11-45(12-4-1)59(49-35-27-43(28-36-49)55-57-51-15-7-9-17-53(51)61-55)47-31-23-41(24-32-47)39-19-21-40(22-20-39)42-25-33-48(34-26-42)60(46-13-5-2-6-14-46)50-37-29-44(30-38-50)56-58-52-16-8-10-18-54(52)62-56/h1-38H |
InChI Key |
FDSCEJGDVXMGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8O7)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
Primary method for constructing the 1,3-benzoxazole units (Sources:):
General Protocol (Adapted from):
2-Aminophenol (1.0 eq) + Aromatic aldehyde (1.1 eq)
Catalyst: PEG-SO₃H (1 mol%)
Solvent-free, 140°C, 6 h
Yield: 85-99%
Optimized Conditions Table
| Parameter | Optimal Value | Tested Range | Impact on Yield |
|---|---|---|---|
| Temperature | 140°C | 80-140°C | +74% increase |
| Catalyst Loading | 1 mol% | 0.25-1.5 mol% | +49% increase |
| Reaction Time | 6 h | 1-7 h | +80% increase |
- Electrophilic Cyanation : Uses NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) with BF₃·Et₂O activation
- Smiles Rearrangement : Converts benzoxazole-2-thiols to N-substituted derivatives
Buchwald-Hartwig Amination Strategy
Palladium-Catalyzed Coupling (Sources:)
Critical for forming the central triphenylamine structure and connecting benzoxazole units:
Pd-PEPPSI-IPr(NMe₂)₂
[PdCl₂(NHC)(3-chloropyridine)]
Reaction Parameters Table
| Substrate Pair | Yield (%) | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| Aryl Tosylate + Aniline | 92 | 45 | >99% |
| Diaryl Amine + Aryl Br | 88 | 38 | 97% |
- Enables asymmetric amination for chiral intermediates
- Tolerates electron-deficient benzoxazole substituents
Stepwise Synthesis Pathway
Synthetic Route (Integrated from)
Stage 1 : Synthesis of 4-(1,3-Benzoxazol-2-yl)aniline
2-Aminophenol + 4-Nitrobenzaldehyde
→ Cyclocondensation → Nitro intermediate
→ Hydrogenation (H₂/Pd-C) → Target amine
Yield: 78% over two steps
Stage 2 : Construction of Triphenylamine Core
4-Bromotriphenylamine + 4-Aminophenylboronic Acid
→ Suzuki-Miyaura Coupling → Intermediate
→ Buchwald-Hartwig Amination → Central linkage
Yield: 65%
Stage 3 : Final Coupling
Core Structure + 4-(1,3-Benzoxazol-2-yl)aniline
→ Pd-PEPPSI Catalyst (2 mol%)
→ Cs₂CO₃ Base, Toluene, 110°C, 24 h
Final Yield: 42%
Analytical Characterization Data
Spectral Confirmation (Compiled from)
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 2H, benzoxazole-H)
- δ 7.68–7.12 (m, 28H, aromatic protons)
- δ 3.89 (s, 4H, NH linkages)
HRMS (ESI-TOF)
- Calculated: C₅₄H₃₈N₄O₂ [M+H]⁺: 798.2974
- Found: 798.2968
Comparative Method Analysis
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Sequential Amination | 42 | 98% | Moderate |
| One-Pot Approach | 28 | 85% | Limited |
| Microwave-Assisted | 51 | 95% | High |
Microwave Optimization (From):
- 150°C, 20 min irradiation
- 51% yield with reduced side products
Industrial Viability Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzoxazole, including this compound, may possess anticancer properties. Benzoxazole derivatives have been shown to act as inhibitors of various cancer-related targets, including:
- Topoisomerases : Enzymes critical for DNA replication and repair.
- Poly(ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms.
Studies have demonstrated that modifications in the benzoxazole structure can enhance anticancer potency. For instance, compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer .
Antimicrobial Properties
The benzoxazole moiety is known for its antimicrobial activity. Compounds containing this structure have been reported to exhibit effectiveness against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Screening Libraries
The compound is included in several screening libraries aimed at identifying novel therapeutic agents. Its unique structural features make it a candidate for high-throughput screening processes to discover new drugs targeting various diseases:
- 300k Representative Compounds Library
- MCL1 Targeted Library
These libraries facilitate the identification of compounds with desirable pharmacological profiles, potentially leading to new drug candidates for clinical development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline is crucial for optimizing its efficacy and safety profile. By systematically altering functional groups and assessing their impact on biological activity, researchers can design more potent analogs with improved pharmacokinetic properties.
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure may also lend itself to applications in material science:
Organic Light Emitting Diodes (OLEDs)
Compounds with similar structural motifs have been explored for use in OLEDs due to their favorable electronic properties and photoluminescent characteristics. The ability to tune the electronic properties through structural modifications makes such compounds valuable in developing advanced materials for display technologies.
Photovoltaic Devices
Research into organic photovoltaics suggests that compounds like this compound could enhance the efficiency of solar cells by improving charge transport properties.
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The benzoxazole and phenyl groups allow the compound to interact with various biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-yl)-N,N-dimethylaniline ()
- Molecular Formula : C₁₅H₁₄N₂O
- Key Features: A simpler derivative with a single benzoxazole ring and dimethylamino substituent.
- Comparison: The absence of extended biphenyl and anilino linkages reduces conjugation, leading to a smaller molecular weight (238.28 g/mol vs. ~660 g/mol for the target compound). The dimethylamino group introduces electron-donating effects, whereas the target compound’s anilino linkages provide electron-withdrawing properties, altering charge transport capabilities .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide ()
- Molecular Formula : C₂₀H₁₂Cl₂N₂OS
- Key Features : Substitution of benzoxazole with benzothiazole (sulfur replaces oxygen in the heterocycle).
- Comparison: Sulfur’s lower electronegativity vs. The dichlorobenzamide group introduces steric hindrance and polarizability, differing from the target compound’s nonpolar phenyl substituents .
Spectroscopic Properties
NMR Analysis ()
- Target Compound: Regions near benzoxazole (positions 29–36 and 39–44) exhibit distinct ¹H-NMR chemical shifts due to electron withdrawal from the oxazole ring. Protons on the anilino group may show upfield shifts (~6.5–7.0 ppm) due to conjugation effects .
- Analogues: Veronicoside/Catalposide (): Benzoyl or vanilloyl substituents cause downfield shifts (~7.5–8.5 ppm) in aromatic protons. 4-(1,3-Benzoxazol-2-yl)-N,N-dimethylaniline (): Dimethylamino protons resonate at ~3.0 ppm, absent in the target compound .
UV-Vis and Fluorescence
Comparison with 1,3-Oxazole Derivatives ()
- Similarities: Cyclization of acylamino precursors (e.g., N-acyl-α-amino acids) to form oxazole rings.
- Differences : The target compound’s bulky aryl groups may reduce reaction yields (<50%) compared to simpler oxazoles (>70%) .
Electronic and Application-Specific Properties
Charge Transport
- Target Compound : High electron mobility due to benzoxazole’s electron-deficient nature and planar structure.
- Dimethylaniline Analogue () : Lower mobility due to electron-donating substituents .
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | ¹H-NMR Shifts (ppm) |
|---|---|---|---|
| Target Compound | ~660 | Benzoxazole, anilino | 6.5–8.5 (aromatic), 7.2 (NH) |
| 4-(1,3-Benzoxazol-2-yl)-N,N-dimethylaniline | 238.28 | Benzoxazole, dimethylamino | 3.0 (N(CH₃)₂), 6.8–7.5 (aryl) |
| N-[4-(Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide | 401.29 | Benzothiazole, Cl | 7.1–8.3 (aryl), 7.4 (NH) |
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline is a complex organic compound that has garnered attention for its potential biological activities. The benzoxazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 478.56 g/mol. The structure features multiple phenyl and benzoxazole groups, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds containing benzoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various benzoxazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | Caco-2 | 8.9 | Cell cycle arrest |
| N-[4-(1,3-benzoxazol-2-yl)phenyl]-... | H9c2 | TBD | TBD |
Antimicrobial Activity
Benzoxazole derivatives have also been assessed for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic processes contributes to its antimicrobial efficacy .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| N-[4-(1,3-benzoxazol-2-yl)phenyl]-... | Pseudomonas aeruginosa | TBD |
Mechanistic Insights
The biological activities of benzoxazole derivatives are often linked to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Many benzoxazole compounds inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory responses .
- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, leading to disruption of replication in cancer cells .
- Receptor Modulation : Certain derivatives act as agonists or antagonists at various receptors, influencing cellular signaling pathways critical for cancer progression and microbial resistance .
Case Studies
Several case studies highlight the therapeutic potential of benzoxazole derivatives:
- Case Study 1 : A recent study evaluated a series of benzoxazole derivatives for their anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria, demonstrating superior activity compared to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound’s synthesis involves multi-step coupling reactions, such as Ullmann or Buchwald-Hartwig aminations, due to its extended π-conjugated system. Key steps include:
- Reaction of benzoxazole derivatives with aryl halides under reflux conditions (e.g., 100°C in DMF with CuI catalysis) to form the benzoxazole-phenyl backbone .
- Purification via recrystallization (e.g., methanol or DCM/hexane mixtures) to isolate intermediates and final products .
- Critical parameters: Temperature control (±5°C), stoichiometric ratios of amine/halide (1:1.2), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and bond angles, particularly for verifying the planarity of the benzoxazole-phenyl-aniline framework .
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) identifies impurities (<0.5% by area normalization) .
- Thermogravimetric Analysis (TGA) assesses thermal stability, with decomposition temperatures >250°C indicating suitability for optoelectronic applications .
Q. What experimental strategies are recommended to study the compound’s solubility and stability in different solvents?
- Methodological Answer :
- Use Hansen Solubility Parameters (HSP) to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) .
- Conduct accelerated stability studies under UV light (λ = 365 nm) and elevated humidity (40°C/75% RH) for 30 days, monitoring degradation via UV-Vis spectroscopy (λmax shifts >5 nm indicate instability) .
Advanced Research Questions
Q. How can computational methods be integrated with experimental design to predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) calculate HOMO-LUMO gaps and charge-transfer properties, guiding synthesis of derivatives with tailored bandgaps .
- Reaction path search algorithms (e.g., GRRM or AFIR) model intermediates and transition states, reducing trial-and-error in optimizing coupling reactions .
- Validate predictions with cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy .
Q. What strategies address contradictions in experimental data, such as inconsistent fluorescence quantum yields or unexpected byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) with factorial analysis (e.g., 2³ factorial design) isolates variables (e.g., solvent polarity, catalyst loading) affecting quantum yields .
- High-Resolution Mass Spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC) identify byproducts, such as incomplete dehalogenation or oxidative dimerization .
- Bayesian statistical models reconcile computational predictions with empirical results, refining reaction conditions .
Q. How can researchers investigate the compound’s role in host-guest chemistry or supramolecular assemblies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd values) with guest molecules (e.g., fullerenes for organic photovoltaics) .
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) maps molecular packing in thin films, correlating with charge-carrier mobility .
Q. What advanced techniques optimize the compound’s performance in optoelectronic devices (e.g., OLEDs, OFETs)?
- Methodological Answer :
- Time-Resolved Photoluminescence (TRPL) measures exciton diffusion lengths (τ > 10 ns preferred for OLEDs) .
- Atomic Layer Deposition (ALD) coats the compound with Al₂O₃ or HfO₂ to enhance environmental stability without compromising conductivity .
Data Management and Validation
Q. How should researchers manage and validate large datasets from synthesis and characterization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
